2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid
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Overview
Description
2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid is a chemical compound with the molecular formula C17H16N2O5 It is known for its unique structure, which includes a benzoic acid moiety linked to a hydrazino group and a 4-methylphenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid typically involves multiple steps. One common method starts with the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 4-methylphenoxyacetyl hydrazine. The final step involves the reaction of this intermediate with 2-carboxybenzoyl chloride under basic conditions to produce the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the hydrazino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-({2-[(4-Chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid
- 2-({2-[(4-Methoxyphenoxy)acetyl]hydrazino}carbonyl)benzoic acid
- 2-({2-[(4-Nitrophenoxy)acetyl]hydrazino}carbonyl)benzoic acid
Uniqueness
2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid is unique due to the presence of the 4-methylphenoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity or selectivity for certain enzymes.
Properties
IUPAC Name |
2-[[[2-(4-methylphenoxy)acetyl]amino]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-11-6-8-12(9-7-11)24-10-15(20)18-19-16(21)13-4-2-3-5-14(13)17(22)23/h2-9H,10H2,1H3,(H,18,20)(H,19,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIVENRLKSJMPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356786 |
Source
|
Record name | AN-329/40193593 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302904-35-4 |
Source
|
Record name | AN-329/40193593 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((2-((4-METHYLPHENOXY)ACETYL)HYDRAZINO)CARBONYL)BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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